molecular formula C14H14F6O B6324172 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol CAS No. 851337-80-9

2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol

Cat. No. B6324172
CAS RN: 851337-80-9
M. Wt: 312.25 g/mol
InChI Key: GJWJQARYHOLSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol, also known as BTPCH, is an organic compound belonging to the class of cyclohexanols. It is a colorless, odorless, and tasteless liquid at room temperature. BTPCH is a versatile compound that has been used in a variety of scientific and industrial applications, including synthesis, catalysis, and drug research. In

Scientific Research Applications

2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has been used in a variety of scientific research applications, including drug research, catalysis, and synthesis. It has been used as a substrate in the synthesis of a variety of compounds, including heterocyclic compounds, organic compounds, and pharmaceuticals. 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has also been used as a catalyst in the synthesis of a range of organic compounds, including pharmaceuticals, fragrances, and food additives. Additionally, 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has been used in drug research to study the mechanism of action of various drugs and to develop novel drugs.

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol is not well understood. However, it is known to be involved in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and food additives. It is also known to be involved in the catalysis of a range of organic reactions. Additionally, 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has been studied for its potential to act as a drug target.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol are not well understood. However, it has been studied for its potential to act as a drug target and has been found to interact with various enzymes and receptors in the body. Additionally, 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has been studied for its potential to act as an antioxidant and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol in lab experiments include its low cost, its availability in a variety of forms, and its versatility in a range of organic reactions. Additionally, 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol is easy to handle and store, and it is non-toxic and non-irritating. The main limitation of using 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The future directions of research on 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol include further study of its mechanism of action, its potential to act as a drug target, and its potential to act as an antioxidant and to inhibit the growth of certain cancer cells. Additionally, further research could be done on its role in catalysis and synthesis, as well as its potential to act as a precursor in the synthesis of a variety of compounds. Finally, further research could be done to explore its potential applications in the industrial and pharmaceutical sectors.

Synthesis Methods

2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol is synthesized from the reaction of cyclohexanone and 3,5-bis(trifluoromethyl)phenyl bromide. In the reaction, the bromide is treated with a base to form a cyclohexyl cation, which then reacts with the cyclohexanone to form 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80–100°C. The reaction is usually complete in a few hours and yields a high purity product.

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F6O/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11-3-1-2-4-12(11)21/h5-7,11-12,21H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWJQARYHOLSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol

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